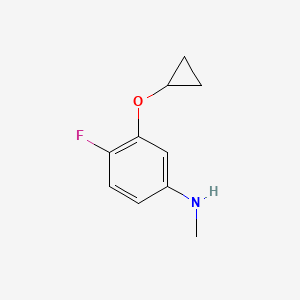

3-Cyclopropoxy-4-fluoro-N-methylaniline

Descripción

3-Cyclopropoxy-4-fluoro-N-methylaniline is an aromatic amine derivative characterized by a benzene ring substituted with a fluorine atom at the para-position (C4), a cyclopropoxy group (O-cyclopropyl) at the meta-position (C3), and an N-methylated amino group (-NHCH₃) at the para-position. The cyclopropoxy moiety introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, while the N-methyl group enhances lipophilicity compared to non-alkylated aniline analogs. This compound is of interest in medicinal and agrochemical research, where such substitutions are often explored to modulate bioavailability and target binding .

Propiedades

Fórmula molecular |

C10H12FNO |

|---|---|

Peso molecular |

181.21 g/mol |

Nombre IUPAC |

3-cyclopropyloxy-4-fluoro-N-methylaniline |

InChI |

InChI=1S/C10H12FNO/c1-12-7-2-5-9(11)10(6-7)13-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |

Clave InChI |

PBKXIQMJZFUOMK-UHFFFAOYSA-N |

SMILES canónico |

CNC1=CC(=C(C=C1)F)OC2CC2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-fluoro-N-methylaniline typically involves the reaction of 3-cyclopropoxy-4-fluoroaniline with methylating agents under controlled conditions. One common method involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

While specific industrial production methods for 3-Cyclopropoxy-4-fluoro-N-methylaniline are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

3-Cyclopropoxy-4-fluoro-N-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Aplicaciones Científicas De Investigación

3-Cyclopropoxy-4-fluoro-N-methylaniline has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Cyclopropoxy-4-fluoro-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropoxy group may also contribute to the compound’s overall stability and reactivity .

Comparación Con Compuestos Similares

Structural Features :

- Fluorine atom : Electron-withdrawing, influencing the electron density of the aromatic ring and reactivity.

- N-Methylation : Reduces basicity and increases lipid solubility compared to primary anilines.

Comparison with Similar Compounds

The following compounds share structural similarities with 3-cyclopropoxy-4-fluoro-N-methylaniline, differing primarily in alkoxy substituents and N-alkylation status. Key comparisons are summarized below:

Substituent Effects: Alkoxy Group Variation

3-Fluoro-4-methoxyaniline (CAS 366-99-4)

3-Fluoro-4-propoxyaniline

- Structure: Propoxy (-OCH₂CH₂CH₃) at C3, fluorine at C4, and a primary amino group (-NH₂).

- Molecular Formula: Not explicitly provided in evidence .

- Longer alkyl chain may increase hydrophobicity relative to methoxy but reduce ring strain effects compared to cyclopropoxy.

3-Cyclopropoxy-4-fluoro-N-methylaniline

- Structure: Cyclopropoxy (-O-C₃H₅) at C3, fluorine at C4, and N-methylamino (-NHCH₃).

- Inferred Molecular Formula: C₁₀H₁₂FNO (based on structural analysis).

- Electronic Effects: The cyclopropane’s ring strain may alter electron distribution compared to linear alkoxy groups. N-Methylation: Enhances membrane permeability but reduces hydrogen-bonding capacity.

Key Observations :

Melting Points : The smaller methoxy derivative exhibits a defined melting point (81–84°C), while data for the bulkier propoxy and cyclopropoxy analogs are unavailable, likely due to reduced crystallinity from steric effects.

Lipophilicity: N-Methylation and cyclopropoxy substitution in the target compound likely increase logP values compared to non-methylated or methoxy/propoxy analogs.

Notes

Data gaps for 3-cyclopropoxy-4-fluoro-N-methylaniline (e.g., melting point, exact molecular weight) highlight the need for experimental characterization.

Toxicity profiles for cyclopropoxy-containing anilines remain understudied, necessitating further research .

The steric and electronic uniqueness of cyclopropoxy may offer advantages in drug design, warranting comparative studies with linear alkoxy analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.